molecular formula C12H12BNO3S B11751287 (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid

(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid

Cat. No.: B11751287
M. Wt: 261.11 g/mol
InChI Key: LQPVRQWWBOFYLW-UHFFFAOYSA-N
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Description

(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid: is an organic compound that features a thiophene ring, a phenyl ring, and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is unique due to its combination of a thiophene ring, a phenyl ring, and a boronic acid group. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in multiple scientific and industrial applications .

Biological Activity

(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article synthesizes recent findings regarding its biological activity, including data tables, case studies, and detailed research findings.

Overview of Biological Activity

The compound has been studied for its effectiveness against various pathogens, particularly focusing on its antiviral and antibacterial properties. Research indicates that derivatives of thiophene, including this specific boronic acid derivative, exhibit promising results in inhibiting viral replication and bacterial growth.

Antiviral Activity

Recent studies have demonstrated that thiophene derivatives possess antiviral properties, particularly against the Ebola virus. In a study evaluating the antiviral efficacy of various thiophene derivatives, it was found that compounds with a piperidine moiety significantly enhanced antiviral activity against EBOV-GP-pseudotyped virus (pEBOV). The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), showed that certain thiophene derivatives had SI values indicating favorable therapeutic windows.

Table 1: Antiviral Activity of Thiophene Derivatives

CompoundEC50 (µM)CC50 (µM)SI (CC50/EC50)
Compound 10.07 ± 0.0516229
Compound 20.15 ± 0.0220133.33
Compound 30.09 ± 0.0118200

Data sourced from .

Antibacterial Activity

The compound's antibacterial properties have also been explored, particularly against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. A series of synthesized thiophene carboxamides showed varying degrees of antibacterial activity, with some exhibiting significant inhibitory effects on bacterial growth.

Case Study: Inhibition of ESBL-producing E. coli

In a recent study, a library of thiophene-2-carboxamides was synthesized and tested for their antibacterial efficacy. The results indicated that certain derivatives effectively inhibited the growth of ESBL-producing strains, suggesting their potential as therapeutic agents against resistant bacterial infections.

Table 2: Antibacterial Efficacy Against ESBL-producing E. coli

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound A8
Compound B16
Compound C4

Data sourced from .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens. For instance, phenylboronic acids have been shown to inhibit class A carbapenemases and class C cephalosporinases, which are crucial for bacterial resistance mechanisms. Molecular docking studies suggest that these compounds can bind effectively to the active sites of these enzymes, thereby restoring antibiotic susceptibility.

Properties

Molecular Formula

C12H12BNO3S

Molecular Weight

261.11 g/mol

IUPAC Name

[4-[(thiophene-2-carbonylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C12H12BNO3S/c15-12(11-2-1-7-18-11)14-8-9-3-5-10(6-4-9)13(16)17/h1-7,16-17H,8H2,(H,14,15)

InChI Key

LQPVRQWWBOFYLW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)C2=CC=CS2)(O)O

Origin of Product

United States

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